1,3-Dicyclohexyl-imidazolium chloride

Catalog No.
S1500824
CAS No.
181422-72-0
M.F
C15H25ClN2
M. Wt
268.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexyl-imidazolium chloride

CAS Number

181422-72-0

Product Name

1,3-Dicyclohexyl-imidazolium chloride

IUPAC Name

1,3-dicyclohexylimidazol-1-ium;chloride

Molecular Formula

C15H25ClN2

Molecular Weight

268.82 g/mol

InChI

InChI=1S/C15H25N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-15H,1-10H2;1H/q+1;/p-1

InChI Key

UPJKDKOHHMKJAY-UHFFFAOYSA-M

SMILES

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-]

Canonical SMILES

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-]

Ionic Liquids and Phase Transfer Catalysis

1,3-Dicyclohexyl-imidazolium chloride (DIC) is a type of ionic liquid, a class of salts that exist as liquids at relatively low temperatures. Due to their unique properties, such as thermal stability, negligible vapor pressure, and tunable polarity, ionic liquids have found various applications in scientific research, particularly in phase-transfer catalysis (PTC) .

PTC involves moving reactants from one immiscible phase (e.g., water) to another (e.g., organic solvent) using a catalyst. DIC acts as a phase-transfer catalyst by virtue of its dual nature: the cation (1,3-dicyclohexyl-imidazolium) is lipophilic (likes oil) and the anion (chloride) is hydrophilic (likes water) . This allows DIC to effectively transfer reactants between the two phases, facilitating reactions that would otherwise be slow or inefficient.

Organic Synthesis

DIC has been employed as a catalyst in various organic synthesis reactions, including:

  • Alkylations: DIC can be used to catalyze the alkylation of various nucleophiles (electron-rich compounds) with alkyl halides (compounds containing a carbon-halogen bond) .
  • Acylation reactions: DIC can also catalyze acylation reactions, where an acyl group (R-CO-) is transferred from an acylating agent to a substrate molecule .
  • Aldol condensations: DIC can facilitate aldol condensations, a fundamental carbon-carbon bond-forming reaction in organic chemistry .

Other Research Applications

Beyond its role in PTC and organic synthesis, DIC has been explored in other research areas, such as:

  • Electrochemical applications: DIC has been investigated for its potential use in electrolytes for batteries and fuel cells due to its ionic conductivity and ability to dissolve various electrolytes .
  • Material science: DIC has been explored as a potential component in the development of new materials, such as ionic liquids for lubricants or components in ionic liquid-based sensors .

1,3-Dicyclohexyl-imidazolium chloride is an organic compound with the molecular formula C₁₅H₂₅ClN and a molecular weight of approximately 268.83 g/mol. It is classified as a quaternary ammonium salt and is characterized by its imidazolium structure, featuring two cyclohexyl groups attached to the nitrogen atom in the imidazole ring. This compound typically appears as a white to pale yellow crystalline powder and is soluble in water, making it suitable for various chemical applications .

As mentioned earlier, the detailed mechanism of DIC's catalytic action in aldehyde oxidation is still under investigation. However, it is believed to involve the formation of a reactive intermediate between the imidazolium cation and the aldehyde substrate []. This intermediate facilitates the transfer of oxygen from the oxidant to the aldehyde, ultimately leading to the formation of the carboxylic acid product.

, primarily as a catalyst or reagent. One notable reaction is its role in the catalytic oxidation of aldehydes to carboxylic acids, which is significant in organic synthesis . Additionally, it can engage in nucleophilic substitutions due to the presence of the imidazolium cation, allowing it to react with various electrophiles.

The synthesis of 1,3-dicyclohexyl-imidazolium chloride typically involves the reaction of cyclohexylamine with an appropriate imidazole derivative in the presence of hydrochloric acid. The general procedure includes:

  • Preparation of Imidazole Salt: Reacting cyclohexylamine with 1-methylimidazole to form an intermediate.
  • Quaternization: Treating the intermediate with hydrochloric acid to yield 1,3-dicyclohexyl-imidazolium chloride.
  • Purification: Crystallization from suitable solvents such as ethanol or water to obtain pure product.

This method allows for the efficient production of the compound while maintaining high purity levels .

Unique Features1,3-Dicyclohexyl-imidazolium chlorideQuaternary AmmoniumCatalysis, ElectrochemistryDual cyclohexyl groups enhance stability1-Methylimidazolium ChlorideImidazolium SaltIonic LiquidsSimpler structure with lower molecular weight1-Ethyl-3-methylimidazolium ChlorideImidazolium SaltSolvent for organic reactionsMore volatile compared to dicyclohexyl variant1-Butyl-3-methylimidazolium ChlorideImidazolium SaltGreen ChemistryKnown for low toxicity and biodegradability

The uniqueness of 1,3-dicyclohexyl-imidazolium chloride lies in its dual cyclohexyl substituents, which contribute to enhanced thermal stability and solubility compared to other imidazolium salts. This makes it particularly useful for specific catalytic applications where stability under heat is crucial .

Interaction studies involving 1,3-dicyclohexyl-imidazolium chloride focus on its behavior in different chemical environments. Research indicates that this compound can interact with various substrates through hydrogen bonding and ionic interactions. Its role as a catalyst has been highlighted in studies examining reaction mechanisms involving electrophilic aromatic substitutions and nucleophilic attacks on carbonyl compounds .

Several compounds share structural similarities with 1,3-dicyclohexyl-imidazolium chloride, including:

  • 1-Methylimidazolium Chloride: A simpler imidazolium salt often used in ionic liquid applications.
  • 1-Ethyl-3-methylimidazolium Chloride: Known for its use as a solvent and electrolyte.
  • 1-Butyl-3-methylimidazolium Chloride: Commonly utilized in green chemistry due to its low volatility.

Comparison Table

Compound NameStructure Type

Synthetic Routes and Precursor Chemistry

The synthesis of 1,3-Dicyclohexyl-imidazolium chloride can be achieved through several well-established methods, each with distinct advantages depending on the required scale and available precursors. The primary synthetic routes involve the quaternization of nitrogen atoms in the imidazole ring with cyclohexyl groups.

One efficient approach involves a one-pot condensation reaction using glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde. Although this method is commonly used with tetrafluoroborate counterions, it can be adapted for chloride salts through anion exchange or direct synthesis using different acid catalysts. The general reaction proceeds as follows:

  • Condensation of glyoxal with two equivalents of cyclohexylamine to form N,N'-dicyclohexylethylenediimine
  • Cyclization with paraformaldehyde in the presence of a suitable acid catalyst to form the imidazolium salt

Another synthetic pathway employs direct quaternization, where a pre-formed N-cyclohexylimidazole undergoes reaction with cyclohexyl chloride to yield the desired product. This method is particularly valuable for laboratory-scale synthesis.

The purity of precursors significantly impacts the quality of the final product. Common precursors include:

PrecursorRolePurity Requirements
Glyoxal (40% aqueous)Provides C-C backbone>99%
CyclohexylamineNitrogen source>98%
ParaformaldehydeC1 unit for ring closure>95%
Hydrochloric acidCounterion sourceAnalytical grade

An alternative synthetic approach involves the direct reaction between imidazole and cyclohexyl halides in the presence of a strong base, followed by acidification with HCl. This method, while straightforward, often results in lower yields due to competing side reactions.

Structural Modifications for Enhanced Functionality

The structural framework of 1,3-Dicyclohexyl-imidazolium chloride offers numerous opportunities for modification to enhance its properties for specific applications. The most common structural modifications include:

Anion Exchange

The chloride counterion can be readily exchanged for alternative anions to modulate the physicochemical properties of the resulting ionic liquid. For instance, exchange with tetrafluoroborate (BF₄⁻) yields 1,3-Dicyclohexyl-imidazolium tetrafluoroborate, which exhibits different solubility and thermal stability characteristics. Other common anion exchanges include:

CounterionResulting CompoundProperty Changes
BF₄⁻1,3-Dicyclohexyl-imidazolium tetrafluoroborateEnhanced thermal stability
PF₆⁻1,3-Dicyclohexyl-imidazolium hexafluorophosphateIncreased hydrophobicity
Tf₂N⁻1,3-Dicyclohexyl-imidazolium bis(trifluoromethanesulfonyl)imideLower viscosity, improved conductivity
AcO⁻1,3-Dicyclohexyl-imidazolium acetateEnhanced hydrogen bond acceptor capability

Cyclohexyl Ring Modifications

Structural studies have demonstrated that modifications to the cyclohexyl rings can significantly impact the compound's catalytic activity and physical properties. Introduction of substituents at strategic positions can:

  • Increase steric hindrance around the imidazolium ring, enhancing stability of the corresponding carbene
  • Introduce additional functional groups for specific interactions or reactions
  • Modify the electron density distribution across the molecule

Research has shown that replacing cyclohexyl groups with cyclopentyl or cycloheptyl analogues produces imidazolium salts with distinctly different physical properties. Notably, cyclopentyl-substituted derivatives exhibit lower viscosity, while cycloheptyl-substituted compounds show higher viscosity and glass transition temperatures. These differences are attributed to variations in the reorientational motion of the cations and the activation energy required for conformational interconversion of the substituents.

Functionalization of the Imidazolium Core

Modifications to the imidazolium core itself represent another avenue for structural optimization. The C2 position (between the two nitrogen atoms) is particularly susceptible to deprotonation and can be functionalized to prevent carbene formation or to introduce additional reactive sites. Common modifications include:

  • C2 methylation to prevent deprotonation
  • Introduction of electron-withdrawing or electron-donating groups at C4/C5 positions
  • Annulation with additional heterocyclic systems

Computational Modeling of Synthetic Pathways

Computational studies have provided valuable insights into the reaction mechanisms, energetics, and structural properties of 1,3-Dicyclohexyl-imidazolium chloride and related compounds. Density Functional Theory (DFT) calculations have been particularly useful in understanding the electronic structure and reactivity patterns of these ionic liquids.

Recent computational studies have focused on:

Reaction Energetics

DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the energetics of synthetic pathways for imidazolium salts. These studies reveal that:

  • The formation of N,N'-diarylethylenediimines intermediate is generally exothermic
  • The cyclization step has a moderate activation barrier (~20-25 kcal/mol)
  • The rate-determining step is typically the final dehydration to form the imidazolium ring

For 1,3-Dicyclohexyl-imidazolium chloride specifically, the computational models indicate that the steric bulk of the cyclohexyl rings influences the orientation and accessibility of the reactive centers during synthesis, affecting both reaction rates and yields.

Conformational Analysis

Molecular dynamics simulations have been instrumental in understanding the conformational preferences of the cyclohexyl rings and their impact on the overall structure and properties of the ionic liquid. Key findings include:

  • The cyclohexyl rings predominantly adopt chair conformations
  • Rotation barriers around the N-cyclohexyl bonds are approximately 3-5 kcal/mol
  • The preferred orientation minimizes steric repulsion between the cyclohexyl groups

These conformational preferences significantly influence the packing of the ionic liquid in the solid state and its interaction with solvents and substrates in solution.

Electronic Properties and Reactivity Prediction

Computational studies using electronic structure methods have provided insights into the electronic properties of 1,3-Dicyclohexyl-imidazolium chloride, particularly in relation to its behavior as a precursor for N-heterocyclic carbenes (NHCs). These studies reveal:

PropertyValueMethod
HOMO-LUMO gap5.2 eVB3LYP/6-31G(d,p)
C2-H acidity (pKa)~23-24 (DMSO)Calculated using thermodynamic cycles
Chloride binding energy72.3 kcal/molMP2/6-311++G(d,p)

Understanding these electronic properties is crucial for predicting reactivity and designing improved catalytic systems based on 1,3-Dicyclohexyl-imidazolium chloride.

The amphiphilic nature of 1,3-dicyclohexyl-imidazolium chloride enables its use as a phase-transfer catalyst (PTC), facilitating reactions between immiscible reagents in biphasic systems. Its imidazolium cation stabilizes anionic intermediates at interfacial boundaries, while the hydrophobic cyclohexyl groups enhance solubility in organic phases.

Reaction Efficiency in Nucleophilic Substitutions

A study comparing the efficacy of 1,3-dicyclohexyl-imidazolium chloride with traditional PTCs like tetrabutylammonium bromide demonstrated superior performance in nucleophilic fluorination reactions. For example, the displacement of bromine in 1-bromooctane using potassium fluoride achieved 92% yield within 4 hours at 80°C when catalyzed by 1,3-dicyclohexyl-imidazolium chloride, versus 68% yield with tetrabutylammonium bromide under identical conditions [2] [5].

SubstrateCatalystYield (%)Time (h)
1-Bromooctane1,3-Dicyclohexyl-imidazolium924
1-BromooctaneTetrabutylammonium bromide684

Mechanistic Role in Oxidations

In epoxidation reactions, the compound accelerates electron transfer between aqueous hydrogen peroxide and organic alkenes. Kinetic studies revealed a second-order dependence on catalyst concentration, suggesting cooperative activation of both oxidant and substrate [5].

Asymmetric Organocatalysis and Chiral Induction Mechanisms

The cyclohexyl substituents create a chiral microenvironment, enabling enantioselective transformations. 1,3-Dicyclohexyl-imidazolium chloride-derived N-heterocyclic carbenes (NHCs) coordinate to metal centers or act as organocatalysts, inducing asymmetry through steric and electronic effects.

Aldol Reactions with Enantiomeric Control

When used in proline-free aldol reactions between ketones and aromatic aldehydes, the catalyst achieved enantiomeric excess (ee) values up to 88% (Table 2). The bulky cyclohexyl groups restrict transition-state geometries, favoring the formation of one enantiomer [3] [5].

AldehydeKetoneee (%)
4-NitrobenzaldehydeAcetone88
BenzaldehydeCyclohexanone76

Dynamic Kinetic Resolutions

In asymmetric hydrogenations of α,β-unsaturated esters, palladium complexes ligated by 1,3-dicyclohexyl-imidazolium-derived NHCs enabled dynamic kinetic resolution with 95:5 dr (diastereomeric ratio). The catalyst’s restricted rotation around the N–C bonds imposed conformational constraints critical for selectivity [2].

Domino Reaction Promotion in Multicomponent Systems

The compound’s dual ability to stabilize intermediates and modulate reactivity makes it ideal for domino processes. Its chloride counterion often participates in templating effects, directing sequential bond-forming events.

Tandem Cyclization-Arylation Sequences

In a three-component reaction of aldehydes, malononitrile, and arylboronic acids, 1,3-dicyclohexyl-imidazolium chloride catalyzed the formation of polyfunctionalized cyclopentenes via a Michael addition-cyclization-arylation cascade (Figure 1). Yields reached 84% with broad substrate scope [3] [5].

Representative Transformation:
$$ \text{RCHO + NC–CN + ArB(OH)}_2 \xrightarrow{\text{Catalyst}} \text{cyclopentene derivative} $$

Mechanistic Insights into Cascade Processes

Time-resolved NMR studies of a Biginelli-like reaction revealed that the catalyst accelerates both imine formation and cyclocondensation steps. The imidazolium core activates carbonyl groups through hydrogen bonding, while chloride ions deprotonate intermediates to drive equilibria toward product formation [2] [5].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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